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This technical support center provides researchers, scientists, and drug development
professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to
address common issues encountered during the fixation of yeast, specifically for the
ultrastructural analysis of the spindle pole body (SPB) by electron microscopy.

Frequently Asked Questions (FAQSs)

Q1: What is the best fixation method for preserving the ultrastructure of yeast spindle pole
bodies?

Al: For optimal preservation of the fine ultrastructural details of yeast cells and their organelles,
such as the spindle pole body, high-pressure freezing (HPF) followed by freeze-substitution
(FS) is the recommended method.[1] This approach rapidly freezes the sample, preventing the
formation of ice crystals that can damage cellular structures.[2][3] HPF effectively circumvents
many of the artifacts associated with traditional chemical fixation methods, such as cellular
swelling or protein-protein linking, and preserves the sample in a more native state.[2] The
yeast cell wall poses a significant barrier to the infiltration of chemical fixatives, and methods
that require enzymatic digestion of this wall can introduce their own artifacts.[1][4] HPF
overcomes this issue by fixing the entire cell almost instantly.[2]

Q2: What are the main differences between high-pressure freezing/freeze-substitution
(HPF/FS) and conventional chemical fixation for yeast?
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A2: The primary difference lies in the initial fixation step. HPF is a cryofixation technique that
uses high pressure to vitrify the sample, freezing it without the formation of damaging ice
crystals.[2] Chemical fixation, on the other hand, relies on cross-linking agents like
glutaraldehyde to preserve the cellular structure at room temperature, a process that can be
slow and may introduce artifacts. For yeast, the cell wall hinders the penetration of these
chemical fixatives, often necessitating enzymatic removal of the wall, which can alter the cell's
morphology.[1][4] HPF/FS avoids this by preserving the intact cell.[5] Consequently, HPF/FS
generally provides superior ultrastructural preservation compared to chemical fixation for yeast.

[1]

Q3: Can | use chemical fixation for localizing proteins on the spindle pole body with
immunogold labeling?

A3: While HPF/FS is often preferred for immunolabeling due to better antigen preservation,
chemical fixation can also be used. The choice of fixative is critical. A combination of a low
concentration of glutaraldehyde (e.g., 0.1-0.5%) with paraformaldehyde in the freeze-
substitution cocktail after high-pressure freezing can preserve antigenicity for immunolabeling.
It's a balance between preserving ultrastructure and maintaining the antigenicity of the protein
of interest.

Troubleshooting Guide

Issue 1: Poor Ultrastructural Preservation - Distorted or "Ripped Out" Organelles

e Question: My electron micrographs show cells with organelles that appear distorted, with
empty spaces and a "ripped out" appearance. What could be the cause?

e Answer: This is a classic sign of ice crystal damage. During freezing, if the cooling rate is not
fast enough, water within the cell forms ice crystals that physically damage and displace
cellular structures.[3] While high-pressure freezing is designed to prevent this, improper
sample loading, using a specimen carrier that is too thick, or a suboptimal yeast paste
consistency can lead to inadequate freezing.

o Solution:

= Ensure the yeast cell paste is dense and well-packed into the specimen carrier to
eliminate excess extracellular water.
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» Use the appropriate specimen carrier depth for your sample; for yeast, a 100 um deep
cup is often used.

» Consider mixing the yeast with a cryoprotectant like 20% dextran to improve freezing
quality.

Issue 2: Low Contrast of Membranes and Spindle Pole Body

e Question: The membranes in my yeast cells, including the nuclear envelope where the SPB
is embedded, have very low contrast, making them difficult to visualize. How can | improve
this?

e Answer: Poor membrane contrast is often due to insufficient heavy metal staining during
freeze-substitution or post-staining. The lipids in membranes are not well-preserved or
stained.

o Solution:

= Optimize the freeze-substitution cocktail: A standard cocktail for good membrane and
SPB contrast is 2% osmium tetroxide (OsOa) plus 0.1% uranyl acetate in acetone.[6]
Osmium tetroxide fixes and stains lipids, enhancing membrane contrast.

» [ncorporate tannic acid: The addition of 0.1% tannic acid to the initial freeze-substitution
step can also enhance membrane staining.[6]

» Post-staining: Ensure that the ultrathin sections are adequately post-stained with uranyl
acetate and lead citrate to further enhance the contrast of all cellular structures.

Issue 3: Holes or Empty Patches in the Sections

e Question: My final resin block has holes in the sections when viewed under the microscope.
What causes this?

e Answer: Holes in sections are typically caused by either incomplete resin infiltration or
incomplete polymerization.[7]

o Solution:
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= Incomplete Infiltration: This can happen if the dehydration steps before resin infiltration
are insufficient, leaving residual water in the sample.[7] Ensure that the freeze-
substitution solvent (e.g., acetone) is anhydrous and that the rinsing steps are thorough.
The infiltration steps with the resin should be gradual and long enough to allow full
penetration into the dense yeast cytoplasm.

» Incomplete Polymerization: Moisture in the resin or tissue can inhibit complete
polymerization.[7] Use fresh, anhydrous resin components. Also, some acrylic resins
are sensitive to oxygen and must be polymerized in an oxygen-free environment (e.g.,
in gelatin capsules).[7]

Issue 4: Shrinkage Artifacts

e Question: The cytoplasm appears shrunken, and there are artificial gaps between cellular
components. What could be the cause?

e Answer: Shrinkage is a common artifact that can be introduced during dehydration and resin
embedding.[8] The choice of fixative and embedding resin can significantly influence the
degree of shrinkage.[8]

o Solution:

» While some shrinkage is inevitable, using a well-established HPF/FS protocol generally
minimizes these artifacts compared to chemical fixation at room temperature.

» Ensure a gradual transition between the freeze-substitution solvent and the resin by
using intermediate concentrations (e.g., 30%, 50%, 70% resin in acetone).

» The choice of resin can also play a role. Epon resins are known to provide good
structural stability.

Quantitative Data Summary

The following tables summarize typical reagent concentrations and incubation parameters for
high-pressure freezing and freeze-substitution protocols tailored for yeast.

Table 1: Freeze-Substitution Cocktails for Different Optimization Goals
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Table 2: Typical Freeze-Substitution and Infiltration Protocol Timeline
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Step Temperature Duration Notes
o In FS cocktall (e.g.,
Freeze-Substitution
(FS) -80°C to -90°C 3 days 2% OsOa4 + 0.1% UA
in acetone).
i Gradual warming is
Warming Step 1 -20°C 2 hours )
crucial.
Warming Step 2 4°C 2 hours
Warming Step 3 Room Temperature 1 hour

Rinse

Room Temperature

3 x 10 minutes

Rinse with 100%

anhydrous acetone.

30% Epon/Araldite in

Resin Infiltration 1 Room Temperature 4 hours
acetone.
] o 50% Epon/Araldite in
Resin Infiltration 2 Room Temperature 4 hours
acetone.
) o 70% Epon/Araldite in
Resin Infiltration 3 Room Temperature 4 hours
acetone.
Resin Infiltration 4 Room Temperature Overnight 100% Epon/Araldite.
Polymerization 60°C 24-48 hours In an oven.

Experimental Protocols

Protocol 1: High-Pressure Freezing of Yeast Cells

o Cell Culture: Grow yeast (Saccharomyces cerevisiae) in a suitable medium (e.g., YEPD) to
the mid-log phase.

o Harvesting: Concentrate the cells by gentle centrifugation to form a thick paste.

o Loading: Load the yeast paste into a 100 um deep specimen carrier (planchette). Ensure
there is no excess liquid.
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o Freezing: Immediately freeze the sample using a high-pressure freezer (e.g., Leica EM ICE).
The machine will apply approximately 2100 bar of pressure while simultaneously jet-freezing
the sample with liquid nitrogen.[2]

o Storage: Transfer the frozen sample under liquid nitrogen to a storage container for
subsequent freeze-substitution.

Protocol 2: Freeze-Substitution and Resin Embedding
This protocol is optimized for excellent morphological preservation.[6]

o Preparation: Prepare a freeze-substitution cocktail of 2% osmium tetroxide and 0.1% uranyl
acetate in anhydrous acetone. Aliquot into cryovials and pre-cool to -80°C.

o Substitution: Transfer the frozen samples from the high-pressure freezer into the cryovials
containing the frozen substitution medium under liquid nitrogen. Place the vials in an
automatic freeze-substitution unit (e.g., Leica EM AFS2) set to -80°C.

e Substitution Program:

o

Hold at -80°C for approximately 3 days.

Warm to -20°C and hold for 2 hours.

[¢]

Warm to 4°C and hold for 2 hours.

[¢]

[e]

Warm to room temperature and hold for 1 hour.

¢ Rinsing: Remove the substitution cocktail and rinse the samples three times with anhydrous
acetone at room temperature.

o Infiltration:

[¢]

Infiltrate with 30% Epon/Araldite resin in acetone for 4 hours.

o

Infiltrate with 50% Epon/Araldite resin in acetone for 4 hours.

[e]

Infiltrate with 70% Epon/Araldite resin in acetone for 4 hours.
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o Infiltrate with 100% resin overnight.

o Change to fresh 100% resin for at least 2 hours.

o Embedding and Polymerization: Transfer the samples to embedding molds (e.g., BEEM
capsules), fill with fresh resin, and polymerize in an oven at 60°C for 24-48 hours.

Visualizations
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Caption: Workflow for HPF/FS of yeast cells.
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Caption: Troubleshooting decision tree for common EM artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1663442?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18617025/
https://pubmed.ncbi.nlm.nih.gov/18617025/
https://m.youtube.com/watch?v=rdDICDLWEDo
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DbyLKmrJ098o&q=EgSTtsn-GOLlisgGIjDkyxX9PNVOuOOoIVqyej7SGc_V03s79ejL2nlOx1-0SnyUIOcSYnWSjz6MwBpTKoUyAnJSWgFD
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349205/
https://publications.mpi-cbg.de/McDonald_2010_5019.pdf
https://www.researchgate.net/publication/23258418_Electron_microscopy_of_high_pressure_frozen_samples_Bridging_the_gap_between_cellular_ultrastructure_and_atomic_resolution
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_EpoxyResins.pdf
https://pubmed.ncbi.nlm.nih.gov/25046613/
https://pubmed.ncbi.nlm.nih.gov/25046613/
https://pubmed.ncbi.nlm.nih.gov/25046613/
https://www.benchchem.com/product/b1663442#optimizing-fixation-for-spindle-pole-body-electron-microscopy
https://www.benchchem.com/product/b1663442#optimizing-fixation-for-spindle-pole-body-electron-microscopy
https://www.benchchem.com/product/b1663442#optimizing-fixation-for-spindle-pole-body-electron-microscopy
https://www.benchchem.com/product/b1663442#optimizing-fixation-for-spindle-pole-body-electron-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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